Ferrocene-d10, Iron, di(cyclopentadienyl-d5), Decadeuteroferrocene
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Overview
Description
Ferrocene-d10, Iron, di(cyclopentadienyl-d5), Decadeuteroferrocene: is a deuterated derivative of ferrocene, where all hydrogen atoms in the cyclopentadienyl rings are replaced by deuterium. This compound is of significant interest in various fields of chemistry due to its unique isotopic labeling, which provides valuable insights into reaction mechanisms and molecular dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Sodium Cyclopentadienide: Cyclopentadiene is treated with sodium metal to form sodium cyclopentadienide.
From Grignard Reagents: A Grignard reagent, such as cyclopentadienyl magnesium bromide, is reacted with deuterated iron(II) chloride to yield Ferrocene-d10.
Industrial Production Methods: The industrial production of Ferrocene-d10 follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of deuterated solvents and reagents is crucial to maintain the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ferrocene-d10 can be oxidized to form ferricenium cation, a stable and well-characterized species.
Reduction: The ferricenium cation can be reduced back to Ferrocene-d10 under mild conditions.
Substitution: Electrophilic aromatic substitution reactions, such as acetylation and alkylation, can occur on the cyclopentadienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acetic anhydride for acetylation and alkyl halides for alkylation are commonly employed.
Major Products:
Oxidation: Ferricenium cation.
Reduction: Ferrocene-d10.
Substitution: Mono- or di-substituted ferrocene derivatives depending on the reaction conditions.
Scientific Research Applications
Chemistry:
Isotopic Labeling: Ferrocene-d10 is used as an isotopic label in NMR spectroscopy to study reaction mechanisms and molecular dynamics.
Biology and Medicine:
Drug Development: Ferrocene derivatives, including Ferrocene-d10, are explored for their potential in developing anticancer and antimalarial drugs.
Industry:
Mechanism of Action
Mechanism: The mechanism by which Ferrocene-d10 exerts its effects is primarily through its redox activity. The iron center can undergo reversible oxidation and reduction, facilitating electron transfer processes .
Molecular Targets and Pathways:
Electron Transfer: The iron center in Ferrocene-d10 acts as a redox mediator, promoting electron transfer in catalytic and biological systems.
Reactive Oxygen Species (ROS) Production: In biological systems, Ferrocene-d10 can generate reactive oxygen species through Fenton-like reactions, contributing to its anticancer activity.
Comparison with Similar Compounds
Ferrocene: The non-deuterated analog of Ferrocene-d10, widely used in organometallic chemistry.
Ferricenium Cation: The oxidized form of ferrocene, used in redox chemistry.
Cobaltocene: Another metallocene with similar redox properties but containing cobalt instead of iron.
Uniqueness: Ferrocene-d10’s uniqueness lies in its isotopic labeling, which provides distinct advantages in spectroscopic studies and mechanistic investigations. The presence of deuterium atoms enhances the compound’s stability and allows for detailed analysis of reaction pathways .
Properties
Molecular Formula |
C10H20Fe |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
iron;1,2,3,4,5-pentadeuteriocyclopentane |
InChI |
InChI=1S/2C5H10.Fe/c2*1-2-4-5-3-1;/h2*1-5H2;/i2*1D,2D,3D,4D,5D; |
InChI Key |
KPCCMGYPEIQAEN-DQPUZLHUSA-N |
Isomeric SMILES |
[2H]C1C(C(C(C1[2H])[2H])[2H])[2H].[2H]C1C(C(C(C1[2H])[2H])[2H])[2H].[Fe] |
Canonical SMILES |
C1CCCC1.C1CCCC1.[Fe] |
Origin of Product |
United States |
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